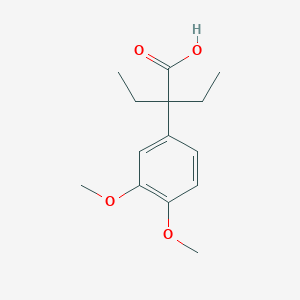

2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-ethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-5-14(6-2,13(15)16)10-7-8-11(17-3)12(9-10)18-4/h7-9H,5-6H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDMUYZVSXBHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Summary

A patented method (CN106892809A) describes a preparation route for 2-ethylbutanoic acid derivatives, which can be adapted for the 2-(3,4-dimethoxyphenyl)-2-ethylbutanoic acid by incorporating the 3,4-dimethoxyphenyl moiety into the starting materials. The key steps include:

- Preparation of 3-amylalcohols via reaction of propionic aldehyde with ethyl halogenated magnesium reagents (RMgBr)

- Conversion of 3-amylalcohols to 3-halo pentanes using benzene sulfonyl chloride and subsequent halide substitution

- Formation of the Grignard reagent from 3-halo pentanes, followed by carbonation with CO₂ to yield 2-ethylbutanoic acid derivatives

Detailed Process

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 3-Amylalcohol synthesis | Propionic aldehyde + RMgBr in ether (THF) | Dropwise addition, 0–70 °C, 1–5 h stirring | 43.7 g obtained, high purity |

| 3-Halo pentane preparation | 3-Amylalcohol + benzene sulfonyl chloride + pyridine, then halide substitution | Low temp stirring, aqueous workup, extraction | Benzene sulfonate intermediate isolated; 15.1 g 3-chloro pentane obtained |

| Grignard formation & carbonation | Mg chips + 3-halo pentane in ether, CO₂ bubbling, acid quench | Controlled temperature, stirring until reaction completion | Final acid isolated by extraction and drying |

This method avoids expensive reagents like iodoethane and lithium diisopropyl amide, making it more industrially feasible and cost-effective.

Preparation via Ester Intermediates and Hydrolysis

An alternative synthesis involves the preparation of methyl 2-(3,4-dimethoxyphenyl)acetate, which can be further transformed into the target acid. This method is detailed in an organic chemistry research article describing:

- Synthesis of methyl 2-(3,4-dimethoxyphenyl)acetate via esterification

- Subsequent conversion steps involving amide formation and cyclization reactions (though these steps are more relevant to alkaloid synthesis, they provide insight into handling 3,4-dimethoxyphenyl derivatives)

Key experimental data include:

While this route focuses on related compounds, it demonstrates the feasibility of preparing key intermediates with 3,4-dimethoxyphenyl groups, which can be adapted for the target acid synthesis.

Preparation of 3,4-Dimethoxyphenyl Precursors

The synthesis of 3,4-dimethoxyphenyl acetonitrile, a valuable intermediate, is achieved via a three-step sequence involving:

- Decarboxylation in aqueous KH₂PO₄ solution

- Aldoxime formation with hydroxylamine hydrochloride and NaHCO₃

- Dehydration using phase-transfer catalysts in organic solvents

This method is notable for being economical, safe, and efficient, providing high-quality 3,4-dimethoxybenzyl cyanide, which can serve as a precursor for further elaboration into the target acid.

Additional Synthetic Insights

A study on cyanomethylation of enolates derived from 3-(3,4-dimethoxyphenyl)propanoic acid shows advanced functionalization techniques at low temperatures (-78 °C), involving triethylamine, pivaloyl chloride, and lithium enolates. This approach allows precise modification of the side chain, potentially useful for synthesizing substituted butanoic acids.

Comparative Data Table of Preparation Methods

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that derivatives of compounds similar to 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid may act as inhibitors of the nuclear factor kappa B (NF-κB) pathway. This pathway plays a crucial role in inflammatory responses and cell proliferation. In vitro assays have shown that certain derivatives can significantly reduce NF-κB activity, suggesting potential applications in treating inflammatory diseases .

Smooth Muscle Cell Proliferation Inhibition

Research has demonstrated that compounds derived from leoligin, which share structural similarities with this compound, can selectively inhibit smooth muscle cell (SMC) proliferation. This inhibition is vital for developing treatments for vascular diseases where excessive SMC proliferation is a concern .

Synthesis of Novel Therapeutics

The compound serves as a precursor in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can enhance pharmacological properties, making it a valuable building block in drug development .

Case Studies

Mechanism of Action

The mechanism by which 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Ester Derivatives

Compound 11, ((2S,3R,4R)-4-(3,4-Dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)tetrahydrofuran-3-yl)methyl 2-ethylbutanoate, shares the 2-ethylbutanoate group with the target acid but exists as an ester. The ester form enhances volatility and may improve synthetic yields (87% for compound 11 vs. 51% for compound 10 with a 3,3-dimethylbutanoate group) . Hydrolysis of such esters could yield the target acid, though this step may require optimization to avoid degradation.

Phenyl-Substituted Carboxylic Acids

- (3,4-Dimethoxyphenyl)acetic acid (CAS 93-40-3): This analog features a shorter acetic acid chain instead of the ethylbutanoic group. It has a lower molecular weight (196.20 g/mol vs. ~266.3 g/mol estimated for the target compound) and higher density (1.189 g/cm³), reflecting differences in packing efficiency due to chain length .

- 4-(2,3-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid (CAS 146645-55-8): Contains a ketone group and dimethyl substituents, which may reduce acidity compared to the target compound’s carboxylic acid group .

Hydroxy and Alkyl Variants

- 2-Ethyl-2-hydroxybutanoic acid: Replaces the 3,4-dimethoxyphenyl group with a hydroxyl group, increasing polarity and hydrogen-bonding capacity. This structural change likely lowers lipophilicity (logP) and alters metabolic pathways .

Physicochemical Properties

Biological Activity

2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid (DEBA) is an organic compound belonging to the class of phenylpropanoic acids. With the molecular formula C16H22O4 and a molecular weight of 278.35 g/mol, it features a dimethoxy-substituted phenyl group attached to a branched butanoic acid structure. This unique configuration may contribute to its potential biological activities, which are currently under investigation.

The compound's structure includes functional groups that are crucial for its chemical reactivity. The presence of two methoxy groups and an ethyl substitution enhances its solubility and bioavailability compared to structurally similar compounds. This structural uniqueness suggests distinct pharmacological profiles, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that DEBA exhibits several biological activities, although specific mechanisms of action remain largely unexplored. Key areas of interest include:

- Antioxidant Activity : Studies have shown that derivatives of DEBA can enhance antioxidant capacity through enzymatic modifications, indicating potential applications in combating oxidative stress.

- Pharmaceutical Applications : DEBA has been utilized in the synthesis of novel compounds aimed at inhibiting renin, suggesting its relevance in developing antihypertensive medications.

- Neurotransmitter Interaction : Its structural similarity to known compounds allows for hypothesized interactions with enzymes involved in neurotransmitter synthesis, potentially influencing levels of important amino acids like dopamine and serotonin.

Case Studies and Research Findings

Several studies have explored DEBA and its derivatives:

- Antioxidant Synthesis : A study demonstrated that laccase-mediated oxidation of 2,6-dimethoxyphenol produced compounds with significantly higher antioxidant activity than the starting material, highlighting DEBA's potential as a bioactive compound.

- Renin Inhibition : Research indicated that DEBA derivatives can be synthesized for use in developing drugs targeting renin inhibition, which is crucial for managing hypertension.

- Microbial Degradation : Investigations into microbial degradation mechanisms of DEBA analogs have provided insights into environmental impact assessments and the compound's stability in biological systems.

Comparative Analysis

To better understand DEBA's unique properties, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-(3,4-Dimethoxyphenyl)butanoic acid | Similar phenylpropanoic structure | Lacks ethyl substitution on the butanoic chain |

| Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate | Contains dioxo groups | Potentially different reactivity due to keto groups |

| 3-(3,4-Dimethoxyphenyl)propanoic acid | Propanoic acid instead of butanoic | Shorter carbon chain affects biological activity |

The ethyl substitution and dual methoxy groups in DEBA may enhance its pharmacological properties compared to these analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves coupling reactions using intermediates like 3,4-dimethoxybenzyl derivatives. For example, EDCI·HCl and DIPEA are used as coupling reagents under inert conditions (N₂), with purification via gradient elution chromatography (EtOAc/acetone) . Key steps include:

- Reagent selection : EDCI·HCl for carboxyl activation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Yield improvement : Recrystallization from ethanol increases purity (77% yield reported in similar syntheses) .

- Data Table :

| Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|

| 3,4-Dimethoxybenzyl derivative | EDCI·HCl, DIPEA | N₂, 20 mL/min flow rate | 51–87% |

Q. How can spectroscopic techniques (NMR, LC-HRMS) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Look for methoxy proton signals at δ 3.8–3.9 ppm (singlet, 6H) and aromatic protons (δ 6.7–7.1 ppm, multiplet) .

- ¹³C NMR : Confirm the carbonyl carbon (δ ~170 ppm) and quaternary carbons in the ethylbutanoic acid chain.

- LC-HRMS : Calculate exact mass (C₁₅H₂₂O₅: theoretical [M+H]⁺ = 294.1467) to validate molecular integrity .

Advanced Research Questions

Q. How can researchers resolve stereochemical contradictions in derivatives of this compound?

- Methodology : X-ray crystallography is critical for assigning threo vs. erythro configurations in diastereomers. For example, intermediates like (E)-2-(2,6-dimethoxyphenoxy)-3-(3,4-dimethoxyphenyl)-2-propenoic acid have been resolved using crystallographic data .

- Data Analysis : Compare experimental NMR coupling constants (e.g., J = 8–12 Hz for trans configurations) with computational models (DFT calculations) to validate assignments .

Q. What strategies address discrepancies in bioactivity data across studies involving this compound analogs?

- Methodology :

- Standardized assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) to minimize variability.

- Meta-analysis : Compare bioactivity of structurally similar compounds (e.g., ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate) to identify substituent effects .

- Case Study :

| Analog | Bioactivity (IC₅₀) | Key Structural Feature |

|---|---|---|

| 3,3-Dimethylbutanoate | 12 µM | Branched alkyl chain enhances lipophilicity |

| 2-Ethylbutanoate | 8 µM | Linear chain improves solubility |

Q. How can computational modeling predict the pharmacokinetic behavior of this compound?

- Methodology :

- ADME Prediction : Use tools like SwissADME to calculate logP (estimated ~2.5) and bioavailability scores.

- Docking Studies : Simulate interactions with CYP450 enzymes (e.g., CYP3A4) to assess metabolic stability .

- Validation : Cross-reference predicted data with in vitro hepatic microsome assays .

Data Contradiction Analysis

Q. Why do reported yields vary significantly in the synthesis of this compound derivatives?

- Root Cause : Differences in purification methods (e.g., column chromatography vs. recrystallization) and solvent polarity.

- Resolution : Optimize gradient elution ratios (e.g., 70:30 EtOAc/acetone) to improve separation .

Structural and Functional Analogues

Q. What structural modifications enhance the bioactivity of this compound?

- Methodology :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to modulate receptor affinity .

- Esterification : Convert the carboxylic acid to ethyl ester to improve membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.